molecular formula C13H19NO2 B14461933 3-Methylbut-2-en-1-yl 2-cyano-5-methylhex-4-enoate CAS No. 66381-99-5

3-Methylbut-2-en-1-yl 2-cyano-5-methylhex-4-enoate

Cat. No.: B14461933
CAS No.: 66381-99-5
M. Wt: 221.29 g/mol
InChI Key: CUPOLFAOTCIXBB-UHFFFAOYSA-N
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Description

3-Methylbut-2-en-1-yl 2-cyano-5-methylhex-4-enoate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbut-2-en-1-yl 2-cyano-5-methylhex-4-enoate typically involves multiple steps. One common method includes the esterification of 3-Methylbut-2-en-1-ol with 2-cyano-5-methylhex-4-enoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylbut-2-en-1-yl 2-cyano-5-methylhex-4-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted esters or other derivatives.

Scientific Research Applications

3-Methylbut-2-en-1-yl 2-cyano-5-methylhex-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylbut-2-en-1-yl 2-cyano-5-methylhex-4-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbut-2-en-1-yl 2-methoxy-5-methylphenyl ester
  • 3-Methylbut-2-yl cis-hex-3-en-1-yl ester

Uniqueness

3-Methylbut-2-en-1-yl 2-cyano-5-methylhex-4-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

66381-99-5

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-methylbut-2-enyl 2-cyano-5-methylhex-4-enoate

InChI

InChI=1S/C13H19NO2/c1-10(2)5-6-12(9-14)13(15)16-8-7-11(3)4/h5,7,12H,6,8H2,1-4H3

InChI Key

CUPOLFAOTCIXBB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C#N)C(=O)OCC=C(C)C)C

Origin of Product

United States

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